molecular formula C11H11FN2O4S2 B2870715 4-[(1-Cyanocyclobutyl)sulfamoyl]benzenesulfonyl fluoride CAS No. 1607251-69-3

4-[(1-Cyanocyclobutyl)sulfamoyl]benzenesulfonyl fluoride

Cat. No.: B2870715
CAS No.: 1607251-69-3
M. Wt: 318.34
InChI Key: LVKBPVAUZJAJFI-UHFFFAOYSA-N
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Description

4-[(1-Cyanocyclobutyl)sulfamoyl]benzenesulfonyl fluoride is a chemical compound known for its complex structure and diverse properties. This compound is used in various scientific research applications due to its unique stability and reactivity balance.

Chemical Reactions Analysis

Types of Reactions

4-[(1-Cyanocyclobutyl)sulfamoyl]benzenesulfonyl fluoride undergoes various types of reactions, including:

    Oxidation: The compound can be oxidized under specific conditions.

    Reduction: Reduction reactions can be performed using suitable reducing agents.

    Substitution: The compound is known to undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include transition metals like palladium, copper, and nickel, as well as SO2F2 gas . The reactions are typically carried out under mild conditions to ensure the stability of the compound .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfonyl fluorides, while substitution reactions can produce various substituted derivatives .

Properties

IUPAC Name

4-[(1-cyanocyclobutyl)sulfamoyl]benzenesulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2O4S2/c12-19(15,16)9-2-4-10(5-3-9)20(17,18)14-11(8-13)6-1-7-11/h2-5,14H,1,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVKBPVAUZJAJFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C#N)NS(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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